molecular formula C21H18N6O2 B13871461 N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B13871461
M. Wt: 386.4 g/mol
InChI Key: IKNAMAHGVHNATR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 1H-indazole-5-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyrazine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C21H18N6O2/c1-28-18-6-4-15(10-19(18)29-2)24-20-21-22-7-8-27(21)12-17(25-20)13-3-5-16-14(9-13)11-23-26-16/h3-12H,1-2H3,(H,23,26)(H,24,25)

InChI Key

IKNAMAHGVHNATR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CN3C2=NC=C3)C4=CC5=C(C=C4)NN=C5)OC

Origin of Product

United States

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